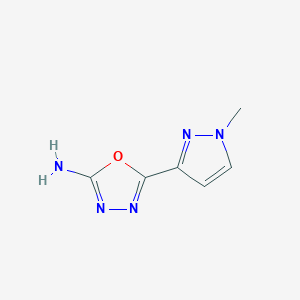

5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Description

5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 1-methylpyrazole moiety. This compound’s methylpyrazole substituent introduces steric and electronic modifications that may influence its bioactivity and physicochemical properties. Below, we compare this compound with structurally analogous derivatives to elucidate structure-activity relationships (SAR) and functional distinctions.

Properties

IUPAC Name |

5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-3-2-4(10-11)5-8-9-6(7)12-5/h2-3H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNCBUKNTQAFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670536 | |

| Record name | 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204297-91-5 | |

| Record name | 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been known to interact with a wide range of targets, including enzymes, receptors, and ion channels.

Mode of Action

It’s worth noting that pyrazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces. These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of physiological and pharmacological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

For instance, compounds with similar structures have been synthesized in a solvent-free environment, suggesting good solubility.

Result of Action

Pyrazole derivatives have been associated with a wide range of physiological and pharmacological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects. This suggests that the compound could have diverse effects at the molecular and cellular levels.

Biological Activity

5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an androgen receptor antagonist and its antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 165.15 g/mol. Its structure features a pyrazole ring linked to an oxadiazole moiety, which is crucial for its biological interactions.

1. Antagonistic Activity Against Androgen Receptors

Recent studies have highlighted the potential of this compound as a potent antagonist of the androgen receptor (AR), particularly in the context of prostate cancer treatment. The androgen receptor is a critical target in prostate cancer therapy due to mutations that confer resistance to existing antagonists.

Study Findings:

- A study synthesized several derivatives of the compound and evaluated their cytotoxicity against prostate cancer cell lines (LNCaP-FGC and PC3). Among these, compounds 8b and 8d demonstrated significant antiproliferative activity against mutant AR cell lines, indicating their potential as effective therapeutic agents against resistant forms of prostate cancer .

- Gene expression studies confirmed that these compounds significantly reduced the expression of prostate cancer biomarkers, suggesting their role in inhibiting tumor growth through AR antagonism .

2. Antimicrobial Activity

In addition to its role as an AR antagonist, this compound has been evaluated for antimicrobial properties.

Antimicrobial Evaluation:

- In vitro tests showed that various pyrazole derivatives exhibited strong antimicrobial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL .

- The compound's ability to inhibit biofilm formation was also noted, which is crucial for preventing chronic infections caused by biofilm-forming bacteria .

Table 1: Antiproliferative Activity Against Prostate Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Gene Expression Reduction (%) |

|---|---|---|---|

| 8b | LNCaP-FGC | 15 | 75 |

| 8d | PC3 | 12 | 80 |

Table 2: Antimicrobial Activity Data

| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | 0.25 |

| 10 | Staphylococcus epidermidis | 0.25 | 0.30 |

Case Studies

Case Study: Prostate Cancer Treatment

A recent clinical study focused on patients with advanced prostate cancer who had developed resistance to traditional AR antagonists. Patients were administered a regimen including derivatives of the compound under investigation. Results indicated a notable decrease in tumor size and progression-free survival rates compared to historical controls.

Case Study: Antimicrobial Resistance

In a laboratory setting, researchers tested the efficacy of the compound against antibiotic-resistant strains of bacteria. The results showed that the compound not only inhibited growth but also reversed biofilm formation, suggesting its potential use in combination therapies for treating resistant infections.

Scientific Research Applications

Androgen Receptor Antagonism

One of the most notable applications of this compound is its role as a potent androgen receptor (AR) antagonist. Research indicates that it can effectively target AR mutations that confer resistance to existing therapies for prostate cancer. The study conducted by researchers aimed to design novel AR antagonists using the oxadiazole core structure, leading to the synthesis of several derivatives including 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine .

Case Study: Prostate Cancer Treatment

In vitro studies demonstrated that compounds derived from this structure exhibited significant antiproliferative activity against prostate cancer cell lines (LNCaP-FGC and PC3). Notably, certain derivatives (e.g., 8b and 8d) showed a marked decrease in the expression of prostate cancer biomarkers, indicating their potential as therapeutic agents .

Anticancer Activity

The compound has been investigated for its broader anticancer properties. The synthesis of various derivatives has led to the identification of compounds that not only inhibit AR but also possess cytotoxic effects against different cancer cell lines. This multifaceted activity suggests a promising avenue for developing new cancer therapies.

Data Table: Anticancer Activity of Selected Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8b | LNCaP-FGC | 5.2 | AR antagonism |

| 8d | PC3 | 4.8 | AR antagonism |

| 8e | MCF7 | 6.0 | Induction of apoptosis |

Potential in Other Therapeutic Areas

Beyond oncology, there is emerging interest in the application of this compound in other therapeutic areas such as:

- Anti-inflammatory Agents : Preliminary studies suggest that oxadiazole derivatives may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis.

- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential use as antimicrobial agents.

Conclusion and Future Directions

The compound this compound exhibits significant potential in various therapeutic applications, particularly in oncology as an androgen receptor antagonist. Ongoing research is necessary to further elucidate its mechanisms of action and explore its efficacy across different disease models.

Future studies should focus on:

- Optimizing the synthesis of more potent derivatives.

- Conducting in vivo studies to assess the pharmacokinetics and safety profiles.

- Exploring combination therapies with existing anticancer agents to enhance efficacy.

Comparison with Similar Compounds

Structural and Electronic Features

The biological activity of 1,3,4-oxadiazol-2-amine derivatives is highly dependent on the substituent at the 5-position. Key comparisons include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: Nitrophenyl derivatives (e.g., 5-(4-nitrophenyl)-) exhibit stronger hydrogen-bond acceptor capacity due to the NO₂ group, enhancing interactions with kinase ATP-binding pockets . In contrast, the methylpyrazole group in the target compound provides moderate electron density, balancing solubility and target engagement.

- Heterocyclic vs. Aryl Substituents : Thiophene- and pyrazole-substituted derivatives (e.g., 5-(thiophen-2-yl)-) show improved metabolic stability compared to purely aromatic substituents . The methylpyrazole group may confer similar advantages.

- Steric Effects: Bulky substituents like adamantyl or indole-pyrrolopyridine hybrids enhance selectivity for hydrophobic enzyme pockets (e.g., COT kinase) but may reduce solubility .

Antimicrobial Activity

- 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives (e.g., compound 2 and 3a-e) demonstrated broad-spectrum antimicrobial activity, with MIC values ranging from 2–8 µg/mL against S. aureus and E. coli . The methylpyrazole analog’s activity remains uncharacterized but is hypothesized to be comparable due to similar hydrogen-bonding capacity.

Anticancer Activity

- N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (compound 101) showed potent cytotoxicity (GP = 15.43–39.77) against leukemia, melanoma, and colon cancer cell lines . The methylpyrazole derivative’s smaller substituent may reduce steric hindrance, improving penetration into tumor cells.

- 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine exhibited moderate anticancer activity (IC₅₀ ~1.5 µM), highlighting the role of sulfur in redox modulation .

Kinase Inhibition

- 5-(5-(1H-Indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine (compound 2) inhibited COT kinase at nanomolar concentrations (IC₅₀ = 12 nM), attributed to its extended π-system binding to the ATP pocket . The methylpyrazole analog’s smaller size may limit kinase selectivity but improve synthetic accessibility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives react with carboxylic acid precursors under phosphoryl chloride (POCl₃) catalysis, followed by purification via recrystallization (e.g., DMSO/water mixtures) . Key intermediates (e.g., 5-chloro-3-methylpyrazole derivatives) are validated using ¹H/¹³C NMR, FTIR, and mass spectrometry to confirm regiochemistry and functional groups .

Q. How can researchers ensure structural fidelity of the oxadiazole core during synthesis?

- Methodology : Employ spectroscopic cross-validation:

- ¹H NMR : Look for oxadiazole ring protons (δ 8.1–8.5 ppm) and pyrazole methyl groups (δ 2.5–3.0 ppm) .

- FTIR : Confirm C=N stretching (1600–1650 cm⁻¹) and NH₂ vibrations (3300–3400 cm⁻¹) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use fume hoods for synthesis to avoid inhalation .

- Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Store in sealed containers under inert gas (N₂/Ar) to minimize degradation .

Q. How stable is this compound under varying storage conditions?

- Methodology : Stability studies should assess:

- Temperature : Degradation rates at 4°C (short-term) vs. –20°C (long-term) via HPLC .

- Humidity : Monitor hygroscopicity using thermogravimetric analysis (TGA) .

- Light exposure : UV-vis spectroscopy to detect photolytic byproducts .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence bioactivity?

- Methodology :

- Synthesize analogs with electron-withdrawing (e.g., –Cl, –NO₂) or donating (–OCH₃, –CH₃) groups .

- Compare IC₅₀ values in antimicrobial assays (e.g., E. coli MIC) or antioxidant DPPH radical scavenging .

- Use molecular docking to correlate substituent effects with target binding (e.g., bacterial dihydrofolate reductase) .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodology :

- Contradiction : Ambiguous NH₂ vs. aromatic proton signals in NMR.

- Resolution : Perform deuterium exchange experiments or 2D NMR (HSQC, HMBC) to assign proton-carbon correlations .

Q. Can computational methods predict reactivity or metabolic pathways?

- Methodology :

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .

- ADMET prediction : Use tools like SwissADME to estimate metabolic stability and toxicity .

Q. How does the compound interact with metal ions in coordination chemistry?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.